Product packaging for DC-BPi-11 hydrochloride(Cat. No.:)

DC-BPi-11 hydrochloride

Cat. No.: B12404696
M. Wt: 434.0 g/mol
InChI Key: PJUVQDSPLCHMJQ-UHFFFAOYSA-N
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Description

DC-BPi-11 hydrochloride is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 434.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClN5O2S B12404696 DC-BPi-11 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24ClN5O2S

Molecular Weight

434.0 g/mol

IUPAC Name

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H

InChI Key

PJUVQDSPLCHMJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl

Origin of Product

United States

Contextualization Within Bromodomain and Phd Finger Transcription Factor Bptf Inhibitor Research

DC-BPi-11 (hydrochloride) is a potent and specific inhibitor of the BPTF bromodomain. medchemexpress.comglpbio.comimmunomart.combioscience.co.ukmedchemexpress.comebiohippo.comclinisciences.com BPTF is the largest and most critical component of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and transcriptional regulation. nih.govscbt.comresearchgate.netresearchgate.net The bromodomain of BPTF is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a primary mechanism for recruiting the NURF complex to specific locations on the genome. scbt.comnih.gov By targeting this interaction, BPTF inhibitors like DC-BPi-11 (hydrochloride) prevent the proper localization and function of the NURF complex, thereby altering gene expression patterns. scbt.com

The development of small molecule inhibitors for BPTF has been a growing area of interest due to the protein's association with a variety of cancers, including melanoma, breast cancer, lung cancer, and hepatocellular carcinoma. nih.govpatsnap.com Prior to the development of specific inhibitors like DC-BPi-11, research was hampered by a lack of tools to probe BPTF function directly. nih.govrsc.org The advent of such compounds has enabled a more precise dissection of BPTF's roles in both normal cellular processes and disease states.

Significance of Bptf Modulation in Epigenetic Regulatory Mechanisms

The modulation of BPTF activity has profound implications for understanding epigenetic regulation. BPTF, as a core subunit of the NURF complex, plays a fundamental role in making DNA accessible to the transcriptional machinery by altering chromatin structure. scbt.com This process is essential for a wide array of cellular functions, including development, differentiation, and the DNA damage response. scbt.com

BPTF's function is not limited to transcriptional activation; it is also involved in establishing repressive chromatin states, showcasing its versatility in gene expression control. scbt.com The ability of BPTF to interact with both acetylated and methylated histone marks through its bromodomain and PHD fingers, respectively, positions it as a central hub for interpreting the histone code. scbt.combiorxiv.org

Dysregulation of BPTF has been linked to aberrant gene expression programs that drive tumorigenesis. For instance, BPTF can cooperate with oncogenes like MYC and MYCN to control the cell cycle in neuroblastoma and is implicated in the resistance of gastric cancer to certain therapies. biorxiv.orgbohrium.comnih.gov Therefore, the ability to modulate BPTF activity with inhibitors like DC-BPi-11 (hydrochloride) provides a powerful approach to study and potentially counteract these pathological processes. Research has shown that BPTF inhibition can lead to the downregulation of key oncogenes such as c-Myc. medchemexpress.cominvivochem.com

Overview of Academic Research Trajectories for Dc Bpi 11 Hydrochloride

Elucidation of Bromodomain PHD Finger Transcription Factor (BPTF) as a Primary Molecular Target

Initial investigations into the biological activity of DC-BPi-11 (hydrochloride) have definitively identified the bromodomain of the Bromodomain PHD Finger Transcription Factor (BPTF) as its primary molecular target. medchemexpress.commedchemexpress.comimmunomart.cominvivochem.com BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering chromatin structure. nih.gov The bromodomain of BPTF is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key event in the recruitment of the NURF complex to specific genomic loci.

The development of DC-BPi-11 was the result of a structure-guided drug design approach. acs.org Through the structural decomposition of a known BPTF inhibitor, TP-238, researchers identified and synthetically modified effective structural fragments to create novel inhibitors with improved affinity and selectivity for the BPTF bromodomain. acs.org This rational design process led to the synthesis of DC-BPi-11, which has been shown to effectively inhibit the function of the BPTF bromodomain. acs.org

Quantitative Assessment of DC-BPi-11 (hydrochloride) Affinity for BPTF

The binding affinity of DC-BPi-11 (hydrochloride) for the BPTF bromodomain has been quantified through various biochemical assays. A key study reported an IC50 value of 698.3 ± 21.0 nM for DC-BPi-11 against the BPTF bromodomain, indicating a moderate to high potency. acs.org In cellular assays using the human leukemia cell line MV-4-11, DC-BPi-11 demonstrated an EC50 value of 120 nM for the inhibition of BPTF. medchemexpress.cominvivochem.comclinisciences.com Another source has reported an even higher affinity with an IC50 of 27 nM. The table below summarizes the reported affinity values for DC-BPi-11 (hydrochloride) against BPTF.

Assay TypeValueCell Line (if applicable)
IC50698.3 ± 21.0 nMBiochemical Assay
IC5027 nMNot Specified
EC50120 nMMV-4-11

Characterization of Binding Modes and Interaction Interfaces within the BPTF Bromodomain

The precise binding mode of DC-BPi-11 within the BPTF bromodomain has been elucidated through X-ray crystallography. The cocrystal structure of the BPTF bromodomain in complex with DC-BPi-11 has been solved and deposited in the Protein Data Bank (PDB) with the accession code 7F5E. sci-hub.se This structural information provides atomic-level insights into the interactions between the inhibitor and its target protein.

Analysis of the cocrystal structure reveals that DC-BPi-11 occupies the acetyl-lysine binding pocket of the BPTF bromodomain. The inhibitor forms a network of specific interactions with key amino acid residues within this pocket, which accounts for its binding affinity. While a detailed residue-by-residue breakdown is pending further analysis of the crystal structure, the availability of this structural data is crucial for understanding the molecular basis of inhibition and for guiding the future design of even more potent and selective BPTF inhibitors.

Investigation of Selectivity Profiles of DC-BPi-11 (hydrochloride) Against Other Epigenetic Reader Domains

A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. DC-BPi-11 has been shown to possess a high degree of selectivity for the BPTF bromodomain over other bromodomain-containing proteins. acs.org Studies have demonstrated that DC-BPi-11 exhibits over 100-fold greater selectivity for BPTF compared to other bromodomain targets. acs.orgnih.govacs.org

To assess its selectivity, DC-BPi-11 was tested against a panel of other epigenetic reader domains. At a concentration of 1 µM, DC-BPi-11 displayed minimal inhibitory activity against the bromodomains of BRD4(1), BRD4(2), BRD2(1), BRD2(2), CBP, P300, and SMARCA2, while showing complete inhibition of the BPTF bromodomain. researchgate.net This high selectivity is a key attribute of DC-BPi-11, minimizing off-target effects and making it a valuable tool for specifically probing the biological functions of BPTF.

Bromodomain TargetInhibition by DC-BPi-11 (at 1 µM)
BPTFComplete
BRD4(1)Minimal
BRD4(2)Minimal
BRD2(1)Minimal
BRD2(2)Minimal
CBPMinimal
P300Minimal
SMARCA2Minimal

Modulation of BPTF-Mediated Transcriptional Regulation by DC-BPi-11 (hydrochloride)

DC-BPi-11 (hydrochloride) functions as a potent inhibitor of BPTF, a crucial component of the nucleosome remodeling factor (NURF) complex. oup.comoncotarget.comresearchgate.netnih.govmdpi.comhep.com.cnglpbio.comimmunomart.cominvivochem.commedchemexpress.com The NURF complex plays a pivotal role in chromatin remodeling, a process essential for regulating gene expression. BPTF, through its bromodomain, recognizes and binds to acetylated histone tails, thereby recruiting the NURF complex to specific genomic loci and facilitating transcriptional activation.

The inhibitory action of DC-BPi-11 (hydrochloride) on BPTF has been quantified with an IC50 value of 698 nM. oup.comoncotarget.comresearchgate.netmdpi.comhep.com.cnglpbio.comimmunomart.cominvivochem.commedchemexpress.com In cellular models, specifically in human leukemia MV-4-11 cells, DC-BPi-11 has demonstrated an EC50 value of 120 nM for the suppression of BPTF. nih.govinvivochem.commedchemexpress.com By targeting the bromodomain of BPTF, DC-BPi-11 (hydrochloride) effectively disrupts its ability to engage with acetylated histones. This interference with BPTF function consequently alters the transcriptional landscape of the cell, leading to the observed anti-proliferative effects in cancer cells. oup.comoncotarget.comresearchgate.netnih.govmdpi.comhep.com.cnglpbio.comimmunomart.cominvivochem.commedchemexpress.com

ParameterValueCell Line
IC50 (BPTF) 698 nMN/A
EC50 (BPTF suppression) 120 nMHuman leukemia MV-4-11
IC50 (Cell proliferation) 0.89 µMHuman leukemia MV-4-11

Impact of DC-BPi-11 (hydrochloride) on Downstream Gene Expression Profiles

The inhibition of BPTF by DC-BPi-11 (hydrochloride) sets off a cascade of changes in the expression of numerous downstream genes, critically impacting oncogenic signaling pathways.

Analysis of Oncogene Expression Suppression (e.g., c-Myc)

A key target of BPTF-mediated transcriptional regulation is the proto-oncogene c-Myc, which is a central regulator of cell proliferation, growth, and metabolism. nih.govhep.com.cninvivochem.commedchemexpress.combiorxiv.org Research has consistently shown that treatment with DC-BPi-11 (hydrochloride) leads to a dose-dependent decrease in the protein levels of c-Myc. nih.govinvivochem.commedchemexpress.com In human leukemia MV-4-11 cells, exposure to DC-BPi-11 (hydrochloride) at concentrations ranging from 0.6 to 50 μM for 24 hours resulted in a significant reduction of c-Myc protein. nih.govinvivochem.commedchemexpress.com This suppression of c-Myc expression is a cornerstone of the anti-leukemic activity of DC-BPi-11 (hydrochloride). oup.comoncotarget.comresearchgate.netnih.govmdpi.comhep.com.cnglpbio.comimmunomart.cominvivochem.commedchemexpress.com

Cell LineConcentration RangeDurationEffect on c-Myc
Human leukemia MV-4-110.6 - 50 µM24 hoursDose-dependent decrease in protein levels

Global Transcriptomic Alterations Induced by DC-BPi-11 (hydrochloride)

Beyond the targeted suppression of specific oncogenes, the inhibition of BPTF by compounds like DC-BPi-11 (hydrochloride) induces broad changes in the global transcriptomic profile of cancer cells. While specific RNA-sequencing data for DC-BPi-11 (hydrochloride) is not extensively published, studies on BPTF silencing provide significant insights into the anticipated transcriptomic alterations.

In melanoma cells, silencing of BPTF led to the differential expression of a substantial number of genes, with 27 genes being downregulated and 1008 genes upregulated. oup.com Similarly, in colorectal cancer cells, RNA-sequencing analysis following BPTF knockdown revealed a significant downregulation of gene sets associated with cell cycle pathways. nih.gov Among the commonly downregulated genes in this context were WDR82 and Cdc25A. nih.gov Furthermore, BPTF inhibition has been shown to repress the expression of ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance, a process often linked to c-Myc activity. mdpi.com BPTF has also been implicated in the regulation of genes involved in the immune response. oncotarget.com These findings suggest that DC-BPi-11 (hydrochloride) likely orchestrates a complex and widespread reprogramming of the cellular transcriptome.

Cellular Pathway Perturbations Evoked by BPTF Inhibition

The transcriptomic alterations induced by DC-BPi-11 (hydrochloride) manifest as significant perturbations in fundamental cellular processes, most notably cell cycle progression and apoptosis.

Cell Cycle Progression Analysis (e.g., G1 Phase Arrest)

A consistent cellular response to treatment with DC-BPi-11 (hydrochloride) is the induction of cell cycle arrest, specifically at the G1 phase. oup.comnih.govinvivochem.commedchemexpress.com This G1 arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting proliferation. This effect has been observed in various cancer cell models, including human leukemia and colorectal cancer cells. oup.comnih.govinvivochem.commedchemexpress.com The arrest in the G1 phase is a direct consequence of the altered expression of key cell cycle regulatory genes, which are downstream targets of BPTF.

Induction of Apoptotic Processes in Cellular Models

In addition to halting cell cycle progression, DC-BPi-11 (hydrochloride) actively promotes programmed cell death, or apoptosis, in cancer cells. oup.comnih.govinvivochem.commedchemexpress.com Studies have demonstrated that treatment with this compound leads to an increase in apoptotic markers. For instance, in human leukemia MV-4-11 cells, DC-BPi-11 (hydrochloride) was shown to induce apoptosis. nih.govinvivochem.commedchemexpress.com This pro-apoptotic effect is a critical component of its therapeutic potential, as it leads to the elimination of malignant cells.

Cellular ProcessEffect of DC-BPi-11 (hydrochloride)Cellular Model(s)
Cell Cycle G1 Phase ArrestHuman leukemia MV-4-11, Colorectal cancer cells
Apoptosis InductionHuman leukemia MV-4-11

Investigating Other Cell Fate Decisions

While the primary reported cellular consequence of DC-BPi-11 treatment is the induction of apoptosis, particularly in leukemia cells, the broader implications for other cell fate decisions remain an area of active investigation. nih.gov BPTF, the target of DC-BPi-11, is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in regulating gene expression programs that govern cell development, differentiation, and proliferation. nih.gov Therefore, inhibiting BPTF function could theoretically influence a spectrum of cell fate decisions beyond apoptosis.

Research into the broader family of epigenetic modulators, including BPTF inhibitors, has highlighted the interconnectedness of cellular pathways like apoptosis, autophagy, and senescence. acs.org For instance, studies have explored the therapeutic potential of targeting autophagy-related epigenetic regulators in cancer. acs.org While direct studies demonstrating DC-BPi-11's ability to induce autophagy or senescence are not yet prevalent, the functional context of its target suggests these are plausible outcomes that warrant further investigation. Combination therapies, where BPTF inhibitors are used alongside conventional chemotherapeutics known to induce senescence, present a potential avenue for exploring these synergistic effects. nih.gov

Furthermore, the role of BPTF in stem cell biology and differentiation is an important consideration. BPTF is known to be essential for the differentiation of various cell lineages, including melanocyte stem cells. igbmc.fr Inhibition of BPTF could therefore be hypothesized to modulate differentiation processes. For example, studies on other bromodomain inhibitors have shown effects on oligodendrocyte progenitor differentiation. nih.gov This suggests that a detailed investigation into the effects of DC-BPi-11 on the differentiation of various normal and cancerous stem cell populations could reveal novel therapeutic applications.

Phenotypic Analysis in Defined Cellular Systems

The phenotypic consequences of DC-BPi-11 (hydrochloride) administration have been characterized in several cellular systems, primarily in the context of oncology. The most extensively studied system is that of leukemia, where DC-BPi-11 has demonstrated significant anti-proliferative effects.

In human leukemia cell lines, such as MV-4-11, DC-BPi-11 treatment leads to a dose-dependent inhibition of cell proliferation and has been shown to induce cell cycle arrest at the G1 phase. nih.govmedchemexpress.com This is accompanied by a notable downstream effect: the depletion of the oncoprotein c-Myc, a key regulator of cell growth and proliferation. nih.gov

Recent research has expanded the phenotypic analysis of BPTF inhibitors, including DC-BPi-11, to other cancer types. In colorectal cancer (CRC) cell lines, DC-BPi-11 has been shown to suppress cell proliferation. nih.govresearchgate.net Studies have also demonstrated that BPTF inhibition can sensitize CRC cells to conventional chemotherapeutics. researchgate.net The mechanism in CRC is linked to the transcriptional inactivation of Cdc25A, a crucial cell cycle regulator. nih.gov

The broader role of BPTF in various malignancies suggests that the phenotypic effects of DC-BPi-11 could extend to other cellular systems. BPTF has been implicated in the progression of neuroblastoma and lung cancer. researchgate.net In neuroblastoma, BPTF cooperates with MYCN and MYC, indicating that its inhibition could have significant anti-tumor effects in these contexts. igbmc.fr Similarly, in lung adenocarcinoma, BPTF overexpression is associated with poor prognosis, and its knockdown has been shown to inhibit tumor growth. researchgate.net

Beyond cancer cells, the role of BPTF in the immune system suggests that DC-BPi-11 could have immunomodulatory effects. BPTF is crucial for T-cell homeostasis and function. nih.gov Inhibition of BPTF may therefore influence T-cell differentiation and activity, which could be leveraged for cancer immunotherapy. nih.govfrontiersin.orguliege.be

The following tables summarize the key findings from phenotypic analyses of DC-BPi-11 and its target, BPTF, in various cellular systems.

Table 1: Phenotypic Effects of DC-BPi-11 (hydrochloride) in Defined Cellular Systems

Cellular SystemKey Phenotypic EffectsDownstream Mechanisms
Human Leukemia (MV-4-11 cells)Inhibition of proliferation, Induction of apoptosis, G1 cell cycle arrestDepletion of c-Myc protein
Colorectal Cancer (CRC) cellsSuppression of proliferation, Sensitization to chemotherapeuticsTranscriptional inactivation of Cdc25A

Table 2: Implied Phenotypic Effects Based on BPTF Inhibition in Defined Cellular Systems

Cellular SystemImplied Phenotypic Effects of BPTF InhibitionKey BPTF Functions
NeuroblastomaInhibition of tumor growthCooperation with MYCN and MYC
Lung AdenocarcinomaInhibition of tumor growth and survivalRegulation of multiple signaling pathways
Immune Cells (T-cells)Modulation of immune responseRegulation of T-cell homeostasis and function
Stem Cells (Melanocyte)Alteration of differentiation pathwaysRegulation of gene expression programs for differentiation

Structure Activity Relationship Sar and Chemical Biology of Dc Bpi 11 Hydrochloride Analogues

Systematic Exploration of Structural Modifications and Their Influence on BPTF Inhibition

The discovery of DC-BPi-11 was the result of a systematic, structure-guided exploration of chemical space, starting from a lead compound, DC-BPi-03. acs.org This lead compound itself was identified through the structural decomposition of a previously reported BPTF inhibitor, TP-238. acs.org DC-BPi-03 exhibited moderate potency with an IC50 value of 698.3 ± 21.0 nM. acs.org

Subsequent research focused on modifying the core structure of DC-BPi-03 to enhance its binding affinity for the BPTF bromodomain. A series of analogues, from DC-BPi-04 to DC-BPi-17, were synthesized and evaluated. acs.org The modifications primarily targeted the solvent-exposed region of the binding pocket, aiming to establish additional favorable interactions.

The key structural modifications involved the introduction of various substituents on the phenyl ring of the indole (B1671886) core. For instance, the introduction of a hydroxyl group at the 5-position of the indole ring in DC-BPi-07 led to a significant increase in potency. acs.org This enhancement is attributed to the formation of a hydrogen bond with the side chain of Asp2891 in the BPTF bromodomain. acs.org Further optimization by replacing the hydroxyl group with a methoxy (B1213986) group, as seen in DC-BPi-11, resulted in an even greater affinity. acs.org The methoxy group, while not forming a direct hydrogen bond, contributes to favorable hydrophobic interactions within the binding pocket. acs.org

Below is an interactive data table summarizing the inhibitory activities of key DC-BPi-11 analogues against the BPTF bromodomain.

CompoundR GroupBPTF IC50 (nM)
DC-BPi-03H698.3 ± 21.0
DC-BPi-075-OH12.5 ± 0.9
DC-BPi-11 5-OCH3 5.7 ± 0.5
DC-BPi-126-OCH328.9 ± 1.8
DC-BPi-137-OCH3112.7 ± 8.3

Data sourced from Lu et al., J Med Chem, 2021. acs.org

Identification of Key Pharmacophoric Elements for BPTF Binding and Cellular Activity

The high-resolution co-crystal structures of DC-BPi-07 and DC-BPi-11 in complex with the BPTF bromodomain have provided invaluable insights into the key pharmacophoric elements required for potent inhibition. acs.org These elements can be broadly categorized into three main components:

The Indole Core: This bicyclic aromatic system serves as the primary scaffold, anchoring the inhibitor within the acetyl-lysine binding pocket of the BPTF bromodomain. The indole nitrogen forms a crucial hydrogen bond with the backbone carbonyl of Pro2889. acs.org

The Pyrimidine (B1678525) Ring: This heterocyclic moiety is involved in essential interactions with the conserved asparagine residue (Asn2936) in the bromodomain. Specifically, the pyrimidine nitrogen and the exocyclic amine form hydrogen bonds with the side chain of Asn2936. acs.org

The Substituted Phenyl Group: As discussed in the SAR section, the substituent on this ring plays a critical role in modulating the inhibitor's affinity. The 5-position of the indole ring was identified as the optimal position for substitution, with a methoxy group providing the most significant enhancement in potency through favorable hydrophobic interactions. acs.org

The cellular activity of these compounds is directly correlated with their ability to engage these key pharmacophoric elements and inhibit the BPTF bromodomain. For example, DC-BPi-11 has been shown to significantly inhibit the proliferation of leukemia cells, underscoring the therapeutic potential of targeting BPTF with inhibitors possessing this pharmacophore. acs.org

Design and Synthesis of DC-BPi-11 (hydrochloride) Derivatives for SAR Studies

The design of DC-BPi-11 and its derivatives was guided by the co-crystal structure of the lead compound DC-BPi-03 bound to the BPTF bromodomain. acs.org Computational modeling and structural analysis identified the solvent-exposed region around the indole ring as a promising area for modification to improve potency.

The synthesis of the DC-BPi series of compounds is a multi-step process. A key step involves a Suzuki coupling reaction to connect the indole core with the pyrimidine ring. The various substituents on the indole ring are typically introduced either before or after the coupling reaction, depending on the specific functional group.

For the synthesis of DC-BPi-11, a 5-methoxyindole (B15748) boronic acid derivative is coupled with a suitable brominated pyrimidine precursor. The final compound is then typically converted to its hydrochloride salt to improve its solubility and handling properties for biological assays. The modular nature of this synthetic route allows for the facile generation of a diverse range of analogues for comprehensive SAR studies.

Conformational Rigidity and Fluorination in Modulating Compound Activity

While the primary SAR studies on DC-BPi-11 analogues have focused on substituent effects, the principles of conformational rigidity and fluorination are important considerations in modern drug design and can be applied to further optimize BPTF inhibitors.

Conformational Rigidity: Introducing conformational constraints into a ligand can be a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding. For DC-BPi-11 analogues, this could be achieved by introducing cyclic structures or rigid linkers between the indole and pyrimidine cores. Such modifications would lock the molecule into a bioactive conformation, potentially leading to improved potency and selectivity. While specific examples of conformationally rigid DC-BPi-11 analogues are not extensively reported in the initial discovery literature, this remains a viable strategy for future optimization.

Fluorination: The introduction of fluorine atoms into small molecule inhibitors can have profound effects on their physicochemical and pharmacological properties. Fluorine can improve metabolic stability, enhance membrane permeability, and modulate pKa. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone or form specific hydrogen bonds.

In the context of DC-BPi-11 analogues, strategic fluorination of the indole or phenyl rings could lead to improved BPTF inhibition. For instance, fluorination at positions that interact with specific residues in the binding pocket could enhance binding affinity. The table below illustrates hypothetical modifications and their potential impact on activity, based on general principles of medicinal chemistry.

Modification StrategyRationalePotential Impact on BPTF Inhibition
Introduction of a cyclopropyl (B3062369) group on the linkerIncreases conformational rigidityPotential for increased affinity due to reduced entropic penalty
Fluorination of the 5-methoxy group (e.g., -OCHF2)Modulates electronic properties and can improve metabolic stabilityMay enhance binding through favorable interactions and increase cellular potency
Introduction of a fluorine atom on the indole ringCan alter pKa and lipophilicity, potentially improving cell permeabilityCould lead to enhanced cellular activity and improved pharmacokinetic properties

It is important to note that the effects of such modifications are often context-dependent and require empirical validation through synthesis and biological testing.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Synthetic Routes to DC-BPi-11 (hydrochloride) and Its Core Scaffolds

The development of DC-BPi-11 emerged from a structure-guided drug design approach, beginning with the known BPTF inhibitor, TP-238. Through a process of structural decomposition and synthetic modification of effective fragments from TP-238, a lead compound, DC-BPi-03, was identified. nih.govnih.gov This initial compound served as the foundational scaffold for further optimization.

A subsequent structure-activity relationship (SAR) exploration, guided by co-crystal structures, led to the synthesis of more potent inhibitors, including DC-BPi-07 and DC-BPi-11. nih.govnih.gov While the precise, step-by-step synthetic protocol for DC-BPi-11 (hydrochloride) is detailed in the primary literature, the general strategy involved the modification of the core indole (B1671886) and pyrimidine (B1678525) moieties of the precursor compounds. nih.gov The synthesis of related BPTF inhibitors, such as NVS-BPTF-1, has been accomplished through methods like palladium-catalyzed N-arylation, highlighting a common synthetic strategy for this class of compounds. researchgate.net

Table 1: Key Compounds in the Development of DC-BPi-11

Compound NameRole in SynthesisReported Potency (IC₅₀ or K_d)
TP-238Starting point for structural decompositionBPTF K_d = 1.7 μM
DC-BPi-03Lead compound derived from TP-238BPTF IC₅₀ = 698.3 ± 21.0 nM nih.gov
DC-BPi-07High-affinity inhibitor derived from DC-BPi-03High affinity for BPTF nih.govnih.gov
DC-BPi-11Final high-affinity inhibitorHigh affinity for BPTF nih.govnih.gov

Strategies for the Preparation of Chemically Modified Analogues for Biological Probes

The utility of a potent inhibitor like DC-BPi-11 can be significantly expanded by modifying it into a chemical probe. Such probes are invaluable tools for studying the target protein's function, localization, and interactions within a cellular context. The general strategies for preparing such chemically modified analogues involve the introduction of functional groups that enable detection or interaction with other molecules.

Common modifications include:

Biotinylation: The addition of a biotin (B1667282) tag allows for the affinity-based purification of the target protein and its binding partners from cell lysates. This is a widely used technique for target identification and validation.

Fluorescent Labeling: The incorporation of a fluorophore, such as a BODIPY dye, enables the visualization of the inhibitor's distribution within cells using fluorescence microscopy. researchgate.net This can provide insights into the subcellular localization of BPTF.

Photoaffinity Labeling: The introduction of a photoreactive group, such as a diazirine, allows for the formation of a covalent bond between the probe and its target protein upon photoactivation. This technique is particularly useful for identifying direct binding partners and for target engagement studies.

These modifications typically require a synthetic handle on the inhibitor molecule, a position that can be chemically altered without significantly compromising its binding affinity for the target. The development of such probes for BPTF has been a focus of research, with examples including the use of acetylated histone tail mimics with photoaffinity tags to study BPTF interactions.

Development of Advanced Synthetic Techniques Relevant to BPTF Inhibitors

The core scaffolds of many BPTF inhibitors, including those related to DC-BPi-11, often feature heterocyclic ring systems such as pyrazoles and pyridinones. The efficient synthesis of these core structures is crucial for the rapid generation of analogue libraries for SAR studies and the development of new inhibitors. Recent years have seen the emergence of advanced synthetic techniques that are highly relevant to the synthesis of BPTF inhibitors.

For pyrazole-containing scaffolds, modern synthetic strategies include:

Flow Chemistry: This technique allows for the safe and efficient synthesis of diazo compounds in situ, which can then be used in cycloaddition reactions to form pyrazoles. nih.gov Flow chemistry offers advantages in terms of safety, scalability, and reaction control over traditional batch methods.

Multicomponent Reactions: These reactions allow for the construction of complex molecules, such as multisubstituted pyrazoles, in a single step from three or more starting materials. researchgate.net This approach is highly efficient and allows for the rapid generation of diverse chemical libraries.

For pyridinone-based scaffolds, advanced methods include:

Transition Metal-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of C4-arylated 2-pyridone derivatives. iipseries.org These methods enable the late-stage functionalization of the pyridinone core, providing a powerful tool for optimizing inhibitor potency and selectivity.

The continued development of these and other advanced synthetic methodologies will undoubtedly facilitate the discovery of the next generation of BPTF inhibitors with improved properties for both therapeutic and research applications.

Computational and Biophysical Approaches in Dc Bpi 11 Hydrochloride Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the binding of inhibitors to the BPTF bromodomain at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, a potential BPTF inhibitor, C620-0696, was identified through computational docking modeling. longdom.org Similarly, the binding mode of another BPTF inhibitor, Sanguinarine chloride, was predicted using molecular docking, which helped in understanding the activities of its derivatives. wikipedia.org Such studies provide a static image of the ligand-protein complex, highlighting key interactions.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-target interaction, revealing conformational changes and the stability of the complex over time. Studies have employed MD simulations to investigate the binding dynamics of the BPTF's PHD finger and bromodomain with nucleosomes. nih.govresearchgate.netjocpr.com These simulations have shown that BPTF can adopt different conformational states depending on its binding partner, which can influence the stability of the nucleosome. nih.govresearchgate.netjocpr.com For example, simulations revealed that the binding of BPTF's PHD finger can displace the H3 histone tail from DNA, leading to increased flexibility. nih.govresearchgate.net While not specifically focused on DC-BPi-11, these simulations provide a framework for understanding how small molecule inhibitors might modulate BPTF's interaction with its natural substrates.

Table 1: Key Findings from Molecular Docking and Dynamics Simulations of BPTF Inhibitors

Technique Inhibitor/System Key Findings Reference
Molecular Docking C620-0696 Identified as a potential inhibitor targeting the BPTF bromodomain. longdom.org
Molecular Docking Sanguinarine chloride Predicted the binding mode and elucidated the activities of its derivatives. wikipedia.org
Molecular Dynamics BPTF PHD finger and bromodomain Investigated binding dynamics with nucleosomes, showing context-dependent conformational states. nih.govresearchgate.netjocpr.com
Molecular Dynamics BPTF PHD finger Binding displaces the H3 histone tail from DNA, increasing its flexibility. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific, detailed QSAR model for DC-BPi-11 (hydrochloride) is not extensively reported in the reviewed literature, the principles of QSAR have been applied in a broader sense through structure-activity relationship (SAR) studies.

A study that led to the discovery of DC-BPi-11 involved a structure-guided SAR exploration. This process began with a lead compound, DC-BPi-03, and through systematic modifications of its chemical structure, researchers were able to develop more potent inhibitors, including DC-BPi-07 and DC-BPi-11. This iterative process of chemical synthesis and biological testing to understand how structural changes affect inhibitory activity is the foundation of QSAR. A formal QSAR model would take this a step further by using statistical methods to correlate physicochemical properties or molecular descriptors of these compounds with their measured IC50 values against BPTF. Such a model, once validated, could then be used to predict the activity of novel, unsynthesized BPTF inhibitors, thereby streamlining the drug discovery process.

Advanced Biophysical Techniques for Binding and Conformational Studies

A variety of sophisticated biophysical techniques have been employed to characterize the binding of inhibitors to the BPTF bromodomain, providing quantitative data on affinity, kinetics, and thermodynamics, as well as high-resolution structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Studies

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Protein-observed 19F (PrOF) NMR has been utilized to screen for and characterize inhibitors of the BPTF bromodomain. This technique is particularly useful for quantifying binding affinities and can be used to rank-order compounds. For example, PrOF NMR was used in a dual screening assay against the BPTF and Brd4 bromodomains to identify selective inhibitors. Furthermore, 1H,15N HSQC NMR spectroscopy has been used to investigate the binding interactions of fragment-based inhibitors with the BPTF PHD finger.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. It has been employed as a complementary assay to confirm the binding of fragment-based inhibitors to the BPTF PHD finger. SPR was also cross-validated with other biophysical assays to quantify the binding affinities of small molecule inhibitors to the BPTF bromodomain.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC has been used to determine the binding affinity of the dual CECR2/BPTF bromodomain ligand, TP-238, to BPTF. In a broader context of inhibitor discovery, ITC is a key technique for validating hits from initial screens and for providing a detailed thermodynamic profile of the inhibitor-target interaction.

Table 2: Biophysical Data for BPTF Bromodomain Inhibitors

Technique Inhibitor Parameter Value Reference
ITC TP-238 Kd 120 nM
PrOF NMR AU1 Kd 2.8 µM
SPR Compound 8 Kd 3 µM
AlphaScreen Compound 5 IC50 -
HTRF Sanguinarine chloride IC50 344.2 ± 25.1 nM wikipedia.org

X-ray Crystallography of DC-BPi-11 (hydrochloride)-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering unparalleled insight into the precise binding mode of an inhibitor within its target's active site. The cocrystal structures of the BPTF bromodomain in complex with DC-BPi-07 and DC-BPi-11 have been determined. These structures provide a detailed, atomic-level understanding of the interactions between the inhibitors and the protein, rationalizing the observed high binding affinities and guiding further structure-based drug design efforts. The ability to visualize these interactions is crucial for optimizing lead compounds to improve their potency and selectivity. The development of new BPTF inhibitors has been significantly enabled by the determination of the first small molecule co-crystal structures with the BPTF bromodomain.

Broader Implications and Future Academic Research Directions

Potential of DC-BPi-11 (hydrochloride) as a Tool Compound in Epigenetic Pathway Elucidation

DC-BPi-11 (hydrochloride) serves as a valuable tool for dissecting the intricate roles of BPTF in epigenetic pathways. By selectively inhibiting the BPTF bromodomain, this compound allows researchers to probe the functional consequences of blocking the interaction of BPTF with acetylated histones. patsnap.com This can help in elucidating the downstream effects on gene expression and cellular processes that are dependent on BPTF's activity within the NURF complex. patsnap.com

The dysregulation of BPTF has been implicated in a variety of cancers, including melanoma, breast cancer, and lung cancer. patsnap.com The use of DC-BPi-11 (hydrochloride) in preclinical studies can help to unravel the specific molecular mechanisms through which BPTF contributes to tumorigenesis and chemoresistance. nih.govumn.edu For instance, studies with BPTF inhibitors have shown that they can sensitize cancer cells to existing chemotherapeutic agents, suggesting a role for BPTF in drug resistance pathways. nih.govumn.edu

Table 1: Research Findings on BPTF Inhibition

Research AreaKey FindingImplication for Epigenetic Pathway Elucidation
Cancer Biology Inhibition of BPTF can reduce the proliferation of cancer cells and enhance the efficacy of existing therapies. patsnap.comProvides a method to study the role of BPTF-mediated chromatin remodeling in cancer progression and therapy resistance.
Gene Regulation BPTF modulators can alter gene expression by influencing the interaction of BPTF with chromatin. patsnap.comAllows for the investigation of specific genes and pathways regulated by the BPTF-containing NURF complex.
Chemoresistance Knockdown of BPTF sensitizes hepatocellular carcinoma cells to chemotherapeutic drugs. nih.govDC-BPi-11 (hydrochloride) can be used to explore the mechanisms by which BPTF confers chemoresistance.

Integration of DC-BPi-11 (hydrochloride) Research with Systems Biology Approaches

Integrating the study of DC-BPi-11 (hydrochloride) with systems biology offers a powerful approach to understanding the global effects of BPTF inhibition. Systems biology utilizes high-throughput data and computational modeling to analyze complex biological systems. By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular changes induced by DC-BPi-11 (hydrochloride).

This integrated approach can help to:

Identify novel downstream targets and pathways affected by BPTF inhibition.

Construct gene regulatory networks to understand the broader impact of modulating BPTF activity.

Discover biomarkers that may predict sensitivity to BPTF inhibitors.

While specific systems biology studies centered on DC-BPi-11 (hydrochloride) are not yet widely reported, the framework for such investigations is well-established. The development of more potent and selective BPTF inhibitors will undoubtedly fuel such comprehensive analyses in the future.

Methodological Advancements Facilitated by DC-BPi-11 (hydrochloride) Studies

The quest for potent and selective BPTF inhibitors like DC-BPi-11 (hydrochloride) has spurred the development and refinement of various biophysical and biochemical assays. These methodological advancements are not only crucial for characterizing BPTF inhibitors but also contribute to the broader field of drug discovery for other epigenetic targets.

Several complementary biophysical assays have been cross-validated for the discovery of BPTF bromodomain inhibitors, including: nih.govrsc.orgresearchgate.net

Protein-observed 19F NMR (PrOF NMR): A sensitive technique for detecting and characterizing ligand binding to fluorine-labeled proteins. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): A label-free method for quantifying the affinity and kinetics of molecular interactions in real-time. nih.govresearchgate.net

AlphaScreen: A bead-based competition assay used to quantify the binding affinity of inhibitors. nih.govumn.edu

These techniques, often used in conjunction with structural biology methods like X-ray crystallography, have been instrumental in the structure-based design of novel BPTF inhibitors with improved potency and selectivity. nih.govrsc.org The insights gained from these studies, including the identification of key interactions within the BPTF bromodomain binding pocket, pave the way for the rational design of the next generation of epigenetic modulators. nih.govacs.org

Table 2: Biophysical Assays for BPTF Inhibitor Characterization

AssayPrincipleApplication in BPTF Inhibitor Studies
PrOF NMR Detects changes in the NMR signal of a fluorine-labeled protein upon ligand binding. nih.govresearchgate.netAssessing binding site interactions and affinity. nih.gov
SPR Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.govresearchgate.netDetermining binding affinities (Kd values). nih.gov
AlphaScreen A competition assay where the inhibitor displaces a biotinylated histone peptide from the bromodomain. nih.govumn.eduVerifying competition with native histone peptides. nih.gov

Unexplored Epigenetic Targets and Pathways for DC-BPi-11 (hydrochloride) and Analogues

While the primary target of DC-BPi-11 (hydrochloride) is the BPTF bromodomain, future research should explore potential off-targets and the broader epigenetic landscape influenced by its inhibition. The development of more potent and selective analogues of DC-BPi-11 (hydrochloride), such as the pyridazinone-based inhibitor BZ1, provides tools to investigate these unexplored avenues with greater precision. nih.govacs.org

Potential areas for future investigation include:

Crosstalk with other chromatin remodeling complexes: Investigating whether inhibition of BPTF affects the function of other chromatin remodeling families like SWI/SNF, CHD, and INO80. The ability to potently inhibit both NURF and SWI/SNF complexes has been suggested as a novel therapeutic mechanism. nih.gov

Role in non-cancerous diseases: While the focus has been on cancer, the fundamental role of BPTF in gene regulation suggests its potential involvement in other diseases, such as neurodegenerative disorders. patsnap.com

Combination therapies: Exploring the synergistic effects of BPTF inhibitors with other epigenetic drugs or targeted therapies to overcome drug resistance and improve treatment outcomes. umn.edu

Development of degraders: Designing heterobifunctional molecules (PROTACs) based on BPTF inhibitor scaffolds to induce the targeted degradation of the BPTF protein, which may offer a more sustained and potent biological effect compared to simple inhibition. umn.edu

The continued development and characterization of BPTF inhibitors, including analogues of DC-BPi-11 (hydrochloride), will be critical in uncovering new biological roles for this important epigenetic regulator and in identifying novel therapeutic targets and pathways.

Q & A

Q. What is the primary molecular target of DC-BPi-11 hydrochloride, and how does its inhibitory activity compare across different bromodomain-containing proteins?

this compound selectively inhibits the bromodomain PHD finger transcription factor (BPTF) with an IC50 of 698 nM. Its selectivity profile shows no significant cross-reactivity with other bromodomains, such as BRD8 (1) or BRD8 (2), which exhibit Ki values >1000 nM in comparative assays. Researchers should validate target specificity using competitive binding assays or cellular thermal shift assays (CETSA) to confirm direct engagement with BPTF in leukemia cell lines like MV-4-11 .

Q. What experimental methodologies are recommended for quantifying this compound's inhibitory effects on leukemia cell proliferation?

Standard protocols involve treating MV-4-11 leukemia cells with this compound at concentrations ranging from 0.01–100 µM for 24–72 hours. Cell viability is assessed via MTT or ATP-based luminescence assays, with an IC50 of 0.89 µM reported. To ensure reproducibility, include controls for solvent effects (e.g., DMSO) and normalize data to untreated cells. Dose-response curves should be generated using at least six concentration points to capture dynamic range .

Q. How does this compound modulate downstream oncogenic signaling pathways in leukemia models?

At concentrations of 2.5–20 µM (24-hour exposure), this compound downregulates c-Myc protein levels in a dose-dependent manner (0.6–50 µM). Researchers should pair Western blotting with qPCR to distinguish transcriptional vs. post-translational regulation. Include GAPDH or β-actin as loading controls and validate findings using siRNA-mediated BPTF knockdown as a comparator .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for dose-dependent effects of this compound on c-Myc protein downregulation?

Use time-course experiments (e.g., 6–48 hours) to identify peak c-Myc suppression, typically observed at 24 hours. Combine this with dose titration (0.6–50 µM) to establish a linear regression model. For mechanistic clarity, employ proteasome inhibitors (e.g., MG-132) to determine if c-Myc reduction is mediated by protein degradation versus transcriptional repression .

Q. What strategies are effective in resolving discrepancies between in vitro IC50 values and cellular EC50/IC50 data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Use orthogonal assays, such as cellular thermal shift profiling (CETSA), to verify target engagement in live cells. Adjust culture media composition (e.g., serum concentration) to mimic physiological conditions and retest potency .

Q. How does this compound's selectivity profile compare to other bromodomain inhibitors in epigenetic research?

Unlike pan-BET inhibitors (e.g., BET-IN-15, IC50 = 0.64 nM for BRD4), this compound exhibits >30-fold selectivity for BPTF over BRD7. Use competitive pulldown assays with biotinylated bromodomain probes to rank specificity. For example, BRD7-IN-2 (Ki = 32 nM for BRD7) serves as a comparator for prostate cancer models, while DC-BPi-11 is prioritized for hematological malignancies .

Q. What validation steps are critical when translating this compound’s anti-leukemic effects from 2D cell cultures to 3D models or patient-derived xenografts (PDX)?

In 3D spheroids, adjust treatment duration (e.g., 72–96 hours) to account for reduced drug penetration. For PDX models, use pharmacokinetic profiling to determine optimal dosing schedules (e.g., daily vs. intermittent administration). Monitor body weight and organ toxicity in vivo to confirm the compound’s safety profile, as DC-BPi-11 shows minimal cytotoxicity in normal cells at ≤20 µM .

Q. How should researchers design combination therapy studies involving this compound and standard chemotherapeutic agents?

Apply factorial experimental design (e.g., 4x4 matrix) to test synergism with agents like cytarabine or daunorubicin. Use the Chou-Talalay method to calculate combination indices (CI). Prioritize sequencing strategies (e.g., pre-treatment with DC-BPi-11 for 24 hours followed by chemotherapy) to maximize c-Myc suppression before cell cycle arrest .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying this compound stability in cell culture media?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor compound degradation. Prepare fresh stock solutions in PBS or media supplemented with 10% FBS and test stability over 24–48 hours. Include a stability curve in supplementary materials to guide dosing intervals .

Q. How can researchers address batch-to-batch variability in this compound’s biological activity?

Implement quality control (QC) measures such as NMR purity analysis (>95%) and LC-MS profiling. Pre-test each batch in a standardized proliferation assay (e.g., MV-4-11 cells) and discard batches with IC50 deviations >20% from historical data. Document QC results in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.